Basicity and Nucleophilicity Modulation vs. N–H Thiomorpholine
The N-methylsulfonyl substituent in 4-methylsulfonylthiomorpholine lowers the pKₐ of the conjugate acid of the ring nitrogen below 0 (estimated; compared to pKₐ ~8.9 for thiomorpholine hydrochloride), representing a >8 log unit reduction in basicity [1]. This electronic deactivation is critical in medicinal chemistry contexts where a non-basic nitrogen is required to avoid hERG channel binding or lysosomal trapping [2].
| Evidence Dimension | Conjugate acid pKₐ (nitrogen basicity) |
|---|---|
| Target Compound Data | Estimated pKₐ < 0 (N-sulfonamide nitrogen; non-basic under physiological conditions) |
| Comparator Or Baseline | Thiomorpholine: pKₐ ≈ 8.9 (secondary amine hydrochloride; basic at physiological pH) |
| Quantified Difference | ΔpKₐ > 8.9 units (complete loss of basicity) |
| Conditions | Aqueous solution, 25 °C; estimated from Hammett σ constants and analogous sulfonamide pKₐ data |
Why This Matters
For procurement decisions in CNS or cardiovascular drug discovery programs, the non-basic character of 4-methylsulfonylthiomorpholine avoids the hERG liability and lysosomotropic accumulation commonly associated with basic amine building blocks.
- [1] Morgenthaler M, Schweizer E, Hoffmann-Röder A, et al. Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. 2007;2(8):1100-1115. View Source
- [2] Jamieson C, Moir EM, Rankovic Z, Wishart G. Medicinal chemistry of hERG optimizations: highlights and hang-ups. Journal of Medicinal Chemistry. 2006;49(17):5029-5046. View Source
